3-Ethylmorpholine hydrochloride
Description
Structural Classification and Nomenclature within Substituted Morpholine (B109124) Chemistry
3-Ethylmorpholine (B1592558) hydrochloride belongs to the class of saturated heterocyclic compounds known as morpholines. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group, with the oxygen and nitrogen atoms in a 1,4-relationship. The presence of an ethyl group at the 3-position, adjacent to the oxygen atom, defines its specific substitution pattern.
According to IUPAC nomenclature, the parent compound is named 3-ethylmorpholine. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the morpholine ring by hydrochloric acid. Therefore, the full chemical name is 3-ethylmorpholine hydrochloride .
The structure of this compound is fundamental to its chemical reactivity and utility. The stereochemistry at the C3 position can lead to enantiomeric forms, namely (R)-3-ethylmorpholine and (S)-3-ethylmorpholine, which can be crucial in the synthesis of chiral molecules.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1242467-56-6 bldpharm.com, 55265-24-2 capotchem.com |
| Molecular Formula | C6H14ClNO angelpharmatech.com |
| Molecular Weight | 151.63 g/mol angelpharmatech.com |
| IUPAC Name | This compound |
| SMILES | CCC1COCCN1.Cl |
Significance in Contemporary Organic Synthesis and Heterocyclic Chemistry Research
Substituted morpholines are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. nih.govresearchgate.net The morpholine scaffold offers a desirable combination of properties, including improved aqueous solubility, metabolic stability, and the ability to form hydrogen bonds, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govacs.org
While specific, in-depth research detailing the extensive applications of this compound is not broadly available in publicly accessible literature, the significance of 3-substituted morpholines as a class is well-documented. The introduction of an ethyl group at the 3-position provides a lipophilic handle and a specific three-dimensional orientation that can be exploited in the design of new chemical entities.
The synthesis of 3-substituted morpholines can be achieved through various synthetic routes. acs.orgorganic-chemistry.orgnih.gov These methods often involve the cyclization of appropriately substituted amino alcohols or the ring-opening of activated aziridines followed by annulation. acs.org The development of efficient and stereoselective methods for the synthesis of these building blocks is an active area of research. nih.gov
In the context of heterocyclic chemistry, this compound can serve as a precursor for the synthesis of more complex heterocyclic systems. The secondary amine within the morpholine ring can be further functionalized, allowing for the construction of a diverse array of molecules with potential applications in drug discovery and materials science. The presence of the ethyl group can influence the conformational preferences of the morpholine ring, which in turn can impact the biological activity of the final compounds. nih.gov
Table 2: Physical Properties of 3-Ethylmorpholine (Free Base)
| Property | Value |
| Boiling Point | 156.5-157.5 °C at 760 mmHg sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
While detailed research findings on the specific reactions and applications of this compound are limited in readily available sources, its role as a substituted morpholine building block positions it as a compound of interest for chemists engaged in the synthesis of novel heterocyclic molecules. The general importance of the morpholine moiety in medicinal chemistry suggests that derivatives of 3-ethylmorpholine could be valuable intermediates in the development of new therapeutic agents. researchgate.netlifechemicals.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJPOPZYIIQVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625021 | |
| Record name | 3-Ethylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55265-24-2 | |
| Record name | 3-Ethylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 3 Ethylmorpholine Hydrochloride
Stereoselective Synthesis of 3-Ethylmorpholine (B1592558) Hydrochloride
Stereoselective synthesis offers the advantage of directly producing the desired enantiomer, thus circumventing the often inefficient process of separating a racemic mixture.
A primary strategy for the asymmetric synthesis of 3-substituted morpholines involves constructing the heterocyclic ring from a chiral precursor that already contains the desired stereocenter. researchgate.net One established method begins with chiral amino alcohols, which can be derived from readily available chiral pool starting materials like amino acids. nih.gov These chiral amino alcohols are then subjected to cyclization reactions to form the morpholine (B109124) ring, transferring the initial stereochemistry to the final product. Another powerful technique is the catalytic asymmetric synthesis, where a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation can yield chiral 3-substituted morpholines with high enantiomeric excess (>95% ee). acs.org This approach has demonstrated broad functional group tolerance. acs.org
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com In the synthesis of 3-Ethylmorpholine, a chiral auxiliary can be used to control the formation of the desired stereocenter during key bond-forming steps, after which it is cleaved from the molecule. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric aldol (B89426) reactions to set stereocenters, which can then be elaborated to form chiral morpholine derivatives. nih.gov
Asymmetric catalysis provides a more efficient and atom-economical alternative. nih.gov Transition-metal catalysts complexed with chiral ligands can facilitate enantioselective transformations. For instance, the asymmetric hydrogenation of an appropriate unsaturated morpholine precursor is a powerful method for creating the stereocenter at the 3-position. nih.govrsc.org While the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation has been well-explored, examples for 3-substituted morpholines are less common. nih.govrsc.org However, successful approaches have been developed, such as the use of a Noyori-Ikariya catalyst for the asymmetric transfer hydrogenation of a cyclic imine intermediate, affording the chiral 3-substituted morpholine in good yield and high enantiomeric excess. acs.org
This strategy involves the introduction of the ethyl group at the 3-position of a pre-formed morpholine ring in an enantioselective manner. This can be achieved through methods such as the enantioselective addition to a C=N bond within the morpholine ring. While a number of asymmetric synthetic routes to chiral morpholines have been reported, many rely on stoichiometric chiral starting materials or reagents, with more efficient catalytic methods being less developed. nih.gov
Resolution Techniques for Racemic 3-Ethylmorpholine
When a racemic mixture of 3-Ethylmorpholine is synthesized, it must be separated into its constituent enantiomers. libretexts.org This process is known as resolution. libretexts.orglibretexts.org
A classical and widely employed method for resolving racemic amines involves their reaction with an enantiomerically pure chiral acid to form diastereomeric salts. libretexts.orglibretexts.org Since diastereomers possess different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. libretexts.orgyoutube.com
For the resolution of racemic 3-Ethylmorpholine, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used. libretexts.orglibretexts.orglibretexts.org The reaction of the racemic base with the single enantiomer of the chiral acid yields a mixture of two diastereomeric salts. youtube.com Due to their differential solubility in a chosen solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. youtube.comnih.gov The pure enantiomer of 3-Ethylmorpholine can then be recovered from the separated diastereomeric salt by treatment with a base. libretexts.orgyoutube.com The other enantiomer can be recovered from the mother liquor. The success of this technique is highly dependent on the selection of the appropriate chiral acid and crystallization solvent. libretexts.org
Table 1: Common Chiral Acids for Amine Resolution
| Chiral Acid | Typical Application |
|---|---|
| (+)-Tartaric Acid | Resolution of racemic bases. libretexts.orglibretexts.org |
| (-)-Mandelic Acid | Resolution of racemic bases. libretexts.orglibretexts.org |
| (+)-Camphor-10-sulfonic acid | Resolution of racemic bases. libretexts.orglibretexts.org |
Chromatographic techniques provide a powerful alternative for the separation of enantiomers. jshanbon.comslideshare.net These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. jshanbon.comchiralpedia.com
High-performance liquid chromatography (HPLC) using a chiral column is a prevalent technique for both analytical and preparative-scale enantioseparation. csfarmacie.cz The CSP, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, provides a chiral environment that leads to differential retention of the enantiomers. ymc.co.jpmdpi.com The choice of mobile phase is also a critical parameter in achieving optimal separation. ymc.co.jpmdpi.com
Supercritical fluid chromatography (SFC) has emerged as a highly efficient method for chiral separations, often considered a "greener" alternative to HPLC due to its use of supercritical carbon dioxide as the primary mobile phase, reducing the need for organic solvents. wiley.comchromatographyonline.comselvita.com SFC can offer faster separations and is particularly well-suited for the separation of polar compounds like amines. wiley.comchromatographyonline.com The addition of acidic or basic modifiers to the mobile phase can significantly improve peak shape and resolution for basic compounds. nih.gov
Precursor Chemistry and Synthetic Route Development
The synthesis of 3-ethylmorpholine hydrochloride, a chiral molecule, necessitates strategic planning in precursor selection and route design to control stereochemistry and achieve efficient assembly of the target structure. The development of synthetic routes often focuses on two key approaches: the functionalization of a pre-formed morpholine ring or the cyclization of acyclic precursors where the desired stereochemistry is established early on.
Derivatization of Morpholine Ring Systems for 3-Substitution
Introducing substituents at the C-3 position of a morpholine ring is a significant synthetic challenge due to the generally unreactive nature of the C-H bonds adjacent to the oxygen atom. However, advanced strategies have been developed to achieve this transformation, often involving the creation of a reactive intermediate.
One prominent strategy involves the stereoselective synthesis of C-substituted morpholine derivatives through an intramolecular reductive etherification reaction. acs.org This method typically starts with the assembly of a keto alcohol precursor, which can be prepared by N-alkylation of an appropriate amino alcohol with an α-haloketone. acs.org The subsequent treatment of this keto alcohol with a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and a reducing agent like triethylsilane (Et3SiH), generates an oxocarbenium ion intermediate. This intermediate is then reduced stereoselectively to yield the desired substituted morpholine. acs.org The stereochemical outcome is influenced by the conformational preferences of the oxocarbenium ion, where bulky substituents tend to occupy pseudoequatorial positions to minimize steric strain, thus directing the incoming hydride to a specific face. acs.org
Another innovative approach utilizes the ring-opening of activated small rings followed by cyclization. For instance, the reaction of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, catalyzed by a base, can produce morpholine hemiaminals. acs.org These hemiaminals are versatile intermediates that can be further elaborated. For example, a Hosomi–Sakurai allylation reaction on a morpholine hemiaminal can introduce an allyl group at the C-3 position. acs.org Such reactions can be diastereoconvergent, meaning that a mixture of diastereomeric starting materials can converge to a single major diastereomer of the product, likely proceeding through a common iminium intermediate. acs.org The stereoselectivity in these nucleophilic additions is often governed by the preference for the nucleophile to attack from the axial direction to achieve a lower-energy chair-like transition state. acs.org
These methodologies highlight the necessity of activating the morpholine scaffold or its precursors to enable functionalization at the C-3 position, with stereocontrol being a key consideration throughout the synthetic sequence.
Utilization of Precursors with Pre-existing Chiral Centers
To ensure the synthesis of an enantiomerically pure final product like (R)- or (S)-3-ethylmorpholine hydrochloride, a highly effective strategy is to start with a precursor that already contains the desired stereocenter. This approach, known as chiral pool synthesis, leverages the readily available enantiopure starting materials from nature or from established asymmetric syntheses.
A relevant example is the synthesis of (R)-3-methylmorpholine hydrochloride, which provides a clear template for the synthesis of its ethyl analogue. chemicalbook.com The synthesis can commence from an enantiopure precursor such as (R)-4-(4-methoxybenzyl)-3-methylmorpholine. In this documented procedure, the N-benzyl protecting group is removed using 1-chloroethyl chloroformate, which forms a carbamate (B1207046) intermediate. This is followed by methanolysis to cleave the carbamate and liberate the secondary amine, which is then protonated to form the hydrochloride salt. chemicalbook.com
Table 1: Synthetic Route for (R)-3-Methylmorpholine Hydrochloride chemicalbook.com
| Step | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | (5R)-4-(4-methoxybenzyl)-5-methylmorpholine | 1-Chloroethyl chloroformate in 1,2-dichloroethane | Intermediate carbamate | Not isolated |
| 2 | Intermediate carbamate | Methanol | (3R)-3-methylmorpholine hydrochloride | 74% |
Adapting this strategy for this compound would involve starting with an analogous chiral precursor, such as an enantiomerically pure N-protected 2-(2-hydroxyethylamino)-1-butanol. The core principle remains the same: embedding the required stereochemistry at the outset simplifies the purification process and avoids the need for chiral resolution or complex asymmetric reactions later in the synthesis.
The development of stereoselective syntheses for substituted morpholines is an active area of research, with methods like copper-promoted oxyamination of alkenes providing access to functionalized morpholines with high diastereoselectivity. nih.govnih.gov Although these specific examples may focus on substitution at other positions, the underlying principles of using chiral ligands or substrates to control the three-dimensional arrangement of atoms are broadly applicable to the synthesis of chiral targets like this compound. nih.gov
Structural Characterization and Solid State Analysis of 3 Ethylmorpholine Hydrochloride
Advanced Spectroscopic Characterization
Spectroscopic techniques are fundamental in elucidating the molecular structure of chemical compounds. The following sections detail the expected spectroscopic signatures of 3-Ethylmorpholine (B1592558) hydrochloride based on data from related molecules such as N-ethylmorpholine, morpholine (B109124), and their hydrochloride salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Ethylmorpholine hydrochloride is expected to show distinct signals corresponding to the ethyl group and the morpholine ring protons. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a pattern characteristic of an ethyl group attached to a nitrogen atom. The protons on the morpholine ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The presence of the hydrochloride would cause a downfield shift of the protons adjacent to the nitrogen atom due to the electron-withdrawing effect of the protonated amine.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. Key expected chemical shifts are summarized in the table below, based on data for N-ethylmorpholine and morpholine. nih.govnih.gov The carbons of the ethyl group would appear in the aliphatic region, while the morpholine ring carbons would be observed at slightly different shifts due to the influence of the oxygen and nitrogen atoms. The carbon atom at the 3-position, bonded to the ethyl group, would show a distinct shift compared to the unsubstituted morpholine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on related compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl CH₃ | ~1.2 (triplet) | ~12 |
| Ethyl CH₂ | ~3.0 (quartet) | ~50 |
| Morpholine H-2, H-6 | Multiplets | C-2, C-6: ~65 |
| Morpholine H-3, H-5 | Multiplets | C-3, C-5: ~45 (C-3 will be a methine) |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. nih.govnist.govnist.gov Key vibrations would include C-H stretching of the ethyl and morpholine groups, C-O-C stretching of the ether linkage, and N-H stretching and bending from the protonated amine of the hydrochloride salt. The broad N-H stretching band, typically in the region of 2400-2800 cm⁻¹, would be a clear indication of the hydrochloride salt formation.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. nih.govresearchgate.netnih.govacs.orgscielo.org.mxchemicalbook.com The symmetric vibrations of the morpholine ring and the C-C stretching of the ethyl group would likely produce strong Raman signals. The study of morpholine and its derivatives by Raman spectroscopy has shown that the ring exists predominantly in a chair conformation. researchgate.netacs.org
Table 2: Key Predicted Vibrational Frequencies for this compound Note: These are predicted values based on related compounds.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (salt) | 2400-2800 (broad) | Weak |
| C-H Stretch | 2850-3000 | 2850-3000 |
| C-O-C Stretch | 1070-1140 | Strong |
| C-N Stretch | 1100-1200 | Moderate |
Mass Spectrometry (GC-MS, ESI-MS/MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
GC-MS: In Gas Chromatography-Mass Spectrometry, this compound would likely undergo thermal decomposition in the injector port, leading to the detection of the free base, 3-Ethylmorpholine. The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight, followed by characteristic fragmentation patterns, such as the loss of an ethyl group or cleavage of the morpholine ring. nih.gov
ESI-MS/MS: Electrospray Ionization-Mass Spectrometry is a softer ionization technique that would allow for the direct observation of the protonated molecule, [3-Ethylmorpholine+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal specific fragmentation pathways, providing further structural confirmation. The fragmentation would likely involve the loss of the ethyl group and subsequent ring opening. researchgate.net
Crystallographic Investigations
Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction Studies of this compound and Related Morpholine Salts
While a crystal structure for this compound is not publicly available, the structures of related morpholinium salts, such as N-methylmorpholinium chloride and 4-(2-chloroethyl)morpholinium chloride, have been determined. iucr.orgresearchgate.net These studies reveal that the morpholine ring typically adopts a chair conformation in the solid state. The hydrochloride salt formation involves protonation of the nitrogen atom, which then participates in hydrogen bonding with the chloride anion. In the case of this compound, it is expected that the ethyl group at the 3-position could exist in either an axial or equatorial position, with the equatorial position generally being more sterically favorable. The crystal packing would be influenced by hydrogen bonding between the morpholinium cation and the chloride anion, as well as by van der Waals interactions.
Table 3: Crystallographic Data for Related Morpholinium Salts
| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |
| N-Methylmorpholinium Chloride | Monoclinic | P2₁/m | N-H···Cl | iucr.org |
| 4-(2-Chloroethyl)morpholinium chloride | Triclinic | P-1 | N-H···Cl | researchgate.net |
Polymorphism and Pseudopolymorphism in Morpholine Hydrochloride Salts
Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal forms contain different types or amounts of solvent molecules, are common phenomena for pharmaceutical salts. nih.govresearchgate.netwiley-vch.deresearchgate.netnih.govresearchgate.netnih.govrsc.org These different solid forms can have distinct physicochemical properties. For morpholine hydrochloride salts, the potential for polymorphism and pseudopolymorphism exists due to the flexibility of the morpholine ring and the possibility of different hydrogen bonding networks. The presence of the ethyl group in this compound could lead to different packing arrangements and potentially different polymorphic forms. The formation of hydrates (a type of pseudopolymorphism) is also a possibility, where water molecules are incorporated into the crystal lattice. The specific crystalline form obtained would depend on factors such as the solvent used for crystallization, temperature, and cooling rate.
Analysis of Crystal Packing and Intermolecular Interactions of this compound Remains Undetermined Due to Lack of Publicly Available Crystallographic Data
A comprehensive analysis of the crystal packing and intermolecular interactions within the solid state of this compound cannot be provided at this time due to the absence of publicly available crystallographic studies for this specific compound. A thorough search of scientific literature and chemical databases did not yield any published reports detailing the crystal structure of this compound.
The determination of a compound's crystal structure through techniques such as X-ray crystallography is a prerequisite for a detailed examination of its solid-state characteristics. Such an analysis would typically reveal the precise arrangement of molecules in the crystal lattice, including the unit cell dimensions, space group, and the specific conformations adopted by the 3-ethylmorpholine cation and the chloride anion.
A detailed investigation of the intermolecular interactions would involve identifying and quantifying the various non-covalent forces that stabilize the crystal structure. This would include:
Hydrogen Bonding: The primary and most significant interaction expected in the crystal structure of this compound would be the hydrogen bond between the protonated morpholine nitrogen (N-H+) and the chloride anion (Cl-). Further hydrogen bonding could potentially involve the morpholine oxygen atom acting as a hydrogen bond acceptor. The geometric parameters of these bonds, such as the donor-acceptor distance and the bond angle, are crucial for understanding the strength and directionality of these interactions.
Without experimental crystallographic data, any discussion of the crystal packing and intermolecular interactions of this compound would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. The generation of data tables containing specific bond lengths, angles, and intermolecular distances is therefore not possible.
Further research, specifically the successful crystallization of this compound and its subsequent analysis by X-ray diffraction, is required to elucidate the detailed structural characteristics requested.
Chemical Reactivity and Functionalization of 3 Ethylmorpholine Hydrochloride
Reactivity of the Morpholine (B109124) Nitrogen and Ring System
Nucleophilic Reactions and Amine Basicity Considerations
The nitrogen atom in the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the basicity of the morpholine nitrogen is attenuated compared to other cyclic secondary amines like piperidine (B6355638). This reduced basicity is attributed to the inductive electron-withdrawing effect of the oxygen atom in the ring, which decreases the electron density on the nitrogen. chemrxiv.org The pKa of the conjugate acid of the related N-ethylmorpholine is reported to be in the range of 7.67 to 7.70. nih.govchemicalbook.comresearchgate.netnih.govbldpharm.com This value provides a reasonable estimate for the basicity of 3-ethylmorpholine (B1592558), as the ethyl group at the C-3 position is expected to have a less direct electronic influence on the nitrogen than an N-ethyl group.
Despite this reduced basicity, the nitrogen atom readily participates in a variety of nucleophilic reactions, including alkylation and acylation. For instance, morpholine and its derivatives can be N-alkylated with reagents like dimethyl carbonate or by reacting with alcohols in the presence of a catalyst. asianpubs.orgmasterorganicchemistry.com Acylation reactions with agents such as ethyl chloroacetate (B1199739) have also been reported for the morpholine nitrogen. researchgate.netresearchgate.netgrafiati.com These reactions typically proceed via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the reagent. The general trend for amine nucleophilicity often correlates with basicity, with secondary amines like morpholine derivatives being potent nucleophiles. masterorganicchemistry.com
The reactivity of the nitrogen as a nucleophile is a key aspect of the functionalization of 3-Ethylmorpholine hydrochloride, allowing for the introduction of a wide range of substituents at the N-4 position.
Salt Formation and Stability of the Hydrochloride
3-Ethylmorpholine is typically handled as its hydrochloride salt. The formation of the hydrochloride salt occurs through the reaction of the basic nitrogen atom of the morpholine ring with hydrochloric acid. nih.gov This acid-base reaction results in the protonation of the nitrogen, forming a morpholinium cation and a chloride anion.
Transformations Involving the Ethyl Moiety
The ethyl group at the C-3 position of the morpholine ring is a saturated alkyl substituent and is generally less reactive than the morpholine nitrogen. However, under specific conditions, the C-H bonds of the ethyl group can be functionalized.
While specific examples of transformations involving the ethyl group of this compound are not extensively documented, general principles of organic chemistry suggest potential reaction pathways. These could include free-radical halogenation, where a hydrogen atom on the ethyl group is substituted with a halogen, or oxidation reactions to introduce a hydroxyl or carbonyl group. The electron-releasing nature of the ethyl group can also influence the reactivity of the morpholine ring itself. organic-chemistry.org
More advanced techniques, such as transition metal-catalyzed C-H activation, offer a potential route for the direct functionalization of the ethyl group. grafiati.com These methods, however, often require specific directing groups and catalysts and their applicability to 3-ethylmorpholine would need experimental validation.
Stereochemical Implications in Reaction Pathways
3-Ethylmorpholine is a chiral molecule, existing as (R)- and (S)-enantiomers. The presence of a stereocenter at the C-3 position has significant implications for the stereochemical outcome of its reactions. When a reaction creates a new stereocenter in a molecule that is already chiral, the two resulting diastereomers are typically not formed in equal amounts. This phenomenon is known as substrate-controlled stereoselectivity.
The synthesis of substituted morpholines often proceeds with a degree of stereoselectivity, where the existing stereochemistry of the starting material directs the formation of a particular stereoisomer of the product. nih.govorganic-chemistry.orgrsc.orgrsc.orgresearchgate.netnih.govmasterorganicchemistry.comacs.org For example, in the synthesis of cis-3,5-disubstituted morpholines, the stereochemistry of the starting amino alcohol dictates the stereochemistry of the final product. nih.gov Similarly, the reduction of 2-substituted 3-morpholinones has been shown to proceed with syn-stereoselectivity, which can be explained by the formation of a specific transition state. rsc.org
In reactions involving this compound, the ethyl group at the C-3 position can sterically hinder the approach of a reagent from one face of the morpholine ring, leading to a preferential attack from the less hindered face. This can result in the formation of one diastereomer in excess over the other. The specific diastereomeric ratio would depend on the nature of the reactant, the reaction conditions, and the conformation of the morpholine ring.
Regioselective Derivatization Strategies on the Morpholine Scaffold
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, the morpholine ring presents several potential sites for functionalization. Strategies for achieving regioselective derivatization are crucial for the synthesis of well-defined morpholine derivatives.
The most common site for selective functionalization is the nitrogen atom, as discussed in section 4.1.1. N-alkylation and N-acylation are generally highly regioselective for the nitrogen due to its high nucleophilicity.
Regioselective functionalization of the carbon skeleton of the morpholine ring is more challenging. The presence of the ethyl group at C-3 and the oxygen atom at C-1 introduces electronic and steric biases that can be exploited. For example, deprotonation of the ring with a strong base could preferentially occur at a specific carbon, followed by reaction with an electrophile. The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents. nih.govnih.govacs.orgacs.org For instance, in the synthesis of substituted morpholines via Pd-catalyzed carboamination, the regioselectivity of the cyclization can be controlled by the substitution pattern of the starting material. nih.gov
While specific, documented strategies for the regioselective derivatization of the 3-ethylmorpholine scaffold are not abundant in the literature, the principles of steric hindrance and electronic effects from the ethyl group and the ring oxygen provide a framework for predicting and achieving regiocontrol in synthetic transformations.
Advanced Applications of 3 Ethylmorpholine Hydrochloride in Organic Synthesis
3-Ethylmorpholine (B1592558) hydrochloride and its free base, N-ethylmorpholine, are versatile compounds in organic synthesis, valued for their specific structural and chemical properties. Their applications range from serving as foundational units for complex molecular architectures to acting as crucial reagents in a variety of chemical transformations. The presence of a chiral center in 3-ethylmorpholine further broadens its potential utility in the stereoselective synthesis of intricate target molecules.
Computational and Theoretical Studies of 3 Ethylmorpholine Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of 3-Ethylmorpholine (B1592558) hydrochloride. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and stability.
DFT methods, such as B3LYP, are commonly used to optimize the molecular geometry of morpholine (B109124) derivatives to their lowest energy state. nih.govmdpi.comnih.gov For 3-Ethylmorpholine hydrochloride, this would involve determining the precise bond lengths, bond angles, and dihedral angles of both the 3-ethylmorpholinium cation and its interaction with the chloride anion. The protonation of the nitrogen atom in the morpholine ring significantly influences the electronic structure, leading to changes in charge distribution and bond parameters compared to the neutral form.
Key energetic properties that can be calculated include the Hartree-Fock energy, which provides a measure of the total energy of the molecule. researchgate.net Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For related morpholine derivatives, these calculations help in understanding their reactivity profiles. researchgate.net
The molecular electrostatic potential (MEP) surface map is another valuable output from quantum chemical calculations. researchgate.net It visualizes the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show a region of high positive potential around the protonated nitrogen and the ethyl group, while the oxygen atom and the chloride ion would be regions of negative potential, indicating their propensity for electrophilic attack.
Table 1: Illustrative Calculated Electronic Properties for a Substituted Morpholine Derivative (e.g., 4-Ethylmorpholine)
| Property | Calculated Value | Method/Basis Set | Reference |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311+G(d,p) | researchgate.net |
| LUMO Energy | 0.5 eV | DFT/B3LYP/6-311+G(d,p) | researchgate.net |
| HOMO-LUMO Gap | 7.0 eV | DFT/B3LYP/6-311+G(d,p) | researchgate.net |
Note: This table is illustrative and based on data for a related compound, 4-ethylmorpholine (B86933). Specific values for this compound would require dedicated calculations.
Conformational Analysis and Energy Landscapes of the Morpholine Ring
The morpholine ring is not planar and can adopt several conformations, with the chair form being the most stable. The position of the ethyl group at the 3-position and the protonation of the nitrogen atom in this compound will influence the conformational preference and the energy landscape of the ring.
Computational methods can be used to explore the potential energy surface (PES) of the molecule, which maps the energy of the molecule as a function of its geometry. libretexts.orgumn.edulibretexts.orgwikipedia.org By calculating the energies of different conformers (e.g., chair, boat, twist-boat), it is possible to identify the global minimum energy structure and the energy barriers between different conformations.
For the morpholine ring itself, studies have shown that the chair conformation is predominant. researchgate.net In the case of this compound, the ethyl group can be in either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Computational analysis would quantify the energy difference between the axial and equatorial conformers of the ethyl group. The proton on the nitrogen atom also has axial and equatorial possibilities, further diversifying the conformational landscape.
The energy landscape reveals the relative stabilities of these conformers and the transition states connecting them. This information is crucial for understanding the dynamic behavior of the molecule in different environments.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can then be compared with experimental data for structure verification.
Vibrational Spectroscopy (IR and Raman): Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. dtic.milnih.govresearchgate.netresearchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated infrared (IR) and Raman spectra with experimental spectra, a detailed assignment of the observed spectral bands can be made. For this compound, specific vibrational modes associated with the morpholine ring, the ethyl group, the N-H bond, and the interactions with the chloride ion can be identified. For instance, studies on 4-ethylmorpholine have provided detailed assignments of its FT-IR and FT-Raman spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using quantum chemical calculations. publish.csiro.auhmdb.cachemicalbook.com These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. The predicted NMR spectra can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment of each atom in the molecule. For this compound, predictions would be particularly useful for distinguishing the signals of the diastereotopic protons on the morpholine ring and the ethyl group.
Table 2: Illustrative Predicted Vibrational Frequencies for a Substituted Morpholine (e.g., 4-Acetylmorpholine)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | Reference |
| C-H stretch | 2970 | 2967 | Asymmetric stretch of CH₂ | researchgate.net |
| C=O stretch | 1645 | 1650 | Carbonyl stretch | researchgate.net |
| C-N stretch | 1115 | 1116 | Asymmetric stretch | researchgate.net |
| Ring breathing | 850 | 849 | Morpholine ring vibration | researchgate.net |
Note: This table is illustrative and based on data for 4-Acetylmorpholine. Specific values for this compound would require dedicated calculations.
Analysis of Intermolecular Interactions in Condensed Phases
In the solid state or in solution, molecules of this compound interact with each other and with solvent molecules. Understanding these intermolecular interactions is crucial for explaining the physical properties of the compound in condensed phases.
Hydrogen Bonding: The most significant intermolecular interaction in this compound is expected to be hydrogen bonding. The protonated nitrogen atom (N⁺-H) is a strong hydrogen bond donor, and it can form hydrogen bonds with the chloride anion (Cl⁻) and with the oxygen atom of another morpholine ring. Computational methods can be used to analyze the geometry and strength of these hydrogen bonds. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of a large number of this compound molecules in a simulated condensed phase (e.g., in a crystal lattice or in a solvent box). mdpi.comacs.orgacs.orgmdpi.comyoutube.com These simulations provide insights into the packing of molecules in a crystal, the solvation structure, and the dynamics of intermolecular interactions over time. For instance, MD simulations could reveal the preferred orientation of water molecules around the 3-ethylmorpholinium cation and the chloride anion in an aqueous solution.
Quantitative Structure-Reactivity Relationship Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While specific QSRR studies on this compound may not be widely available, the principles of this methodology can be applied to understand how structural modifications would affect its properties.
In a QSRR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. These descriptors are then correlated with an experimentally measured reactivity parameter using statistical methods like multiple linear regression or machine learning algorithms. nih.govnih.gov
For a series of substituted morpholine derivatives, a QSRR model could be developed to predict properties such as their pKa values, reaction rates with a specific substrate, or their biological activity. researchgate.net This approach would allow for the rational design of new morpholine derivatives with desired reactivity profiles.
Emerging Research Directions in 3 Ethylmorpholine Hydrochloride Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of morpholine (B109124) derivatives is continuously evolving, with a focus on efficiency, stereoselectivity, and sustainability. e3s-conferences.org Recent advancements in catalytic systems and reaction engineering are paving the way for more environmentally benign and atom-economical routes to compounds like 3-Ethylmorpholine (B1592558) hydrochloride.
A significant area of development is the catalytic asymmetric synthesis of 3-substituted morpholines. One notable approach involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. nih.gov This method, starting from ether-containing aminoalkyne substrates, utilizes a bis(amidate)bis(amido)Ti catalyst to form a cyclic imine, which is then reduced by a Noyori-Ikariya catalyst to yield chiral 3-substituted morpholines with high enantiomeric excess (>95%). nih.gov The success of this strategy hinges on hydrogen-bonding interactions between the substrate's ether oxygen and the ruthenium catalyst's ligand. nih.gov
Another innovative strategy is the palladium-catalyzed carboamination of O-allyl ethanolamines. nih.gov This method allows for the concise asymmetric synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols. nih.gov The modularity of this approach offers the potential to create a diverse array of morpholine derivatives. nih.gov
More recently, a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been developed for the synthesis of highly substituted morpholines. acs.orgnih.gov This transformation is effective for a wide range of substrates and allows for the construction of complex morpholine scaffolds. acs.orgnih.gov Furthermore, electrochemical methods are emerging as a powerful tool for the synthesis of substituted morpholines, offering an operationally simple and scalable alternative to traditional methods.
The table below summarizes some of the novel synthetic methodologies applicable to the synthesis of 3-substituted morpholines.
| Methodology | Key Features | Potential for 3-Ethylmorpholine Synthesis |
| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | One-pot reaction, high enantioselectivity (>95% ee) for 3-substituted morpholines. nih.gov | Could be adapted for the enantioselective synthesis of (R)- or (S)-3-Ethylmorpholine. |
| Palladium-Catalyzed Carboamination | Asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiopure amino alcohols. nih.gov | Offers a route to 3-ethyl-5-substituted morpholine derivatives, expanding the chemical space around the core structure. |
| Copper-Catalyzed Three-Component Reaction | Efficient synthesis of highly substituted morpholines from readily available starting materials. acs.orgnih.gov | A potential pathway for the direct synthesis of 3-ethylmorpholine derivatives with various substitution patterns. |
| Asymmetric Hydrogenation of Dehydromorpholines | Utilizes a bisphosphine-rhodium catalyst to achieve high enantioselectivities (up to 99% ee) for 2-substituted morpholines. nih.govrsc.org This approach is more challenging for 3-substituted isomers. nih.gov | While primarily developed for 2-substituted morpholines, further catalyst development could enable its application for 3-ethylmorpholine. |
Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms
The chemical reactivity of the morpholine ring, particularly when substituted at the 3-position, offers a fertile ground for discovering new chemical transformations. The interplay of the nitrogen and oxygen heteroatoms influences the ring's conformation and the reactivity of adjacent substituents.
Research into the reactivity of nonstabilized isodiazenes derived from cyclic amines has revealed distinct reaction pathways depending on the ring size. While piperidine (B6355638) and morpholine preferentially form cyclic tetrazines through dimerization, other cyclic amines undergo nitrogen-atom insertion. nih.gov Understanding these fundamental reaction mechanisms is crucial for developing novel synthetic applications.
The development of methods for the C-H functionalization of morpholines is another active area of research. These methods would allow for the direct modification of the morpholine scaffold, providing access to a wider range of derivatives without the need for de novo synthesis.
A study on the genotoxicity of morpholine derivatives suggested that the biological activity is often a function of the substituent rather than the morpholine ring itself. nih.gov This highlights the importance of understanding the metabolic pathways and chemical transformations that these compounds undergo in biological systems.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
The precise characterization of substituted morpholines is essential for understanding their structure-activity relationships and ensuring their quality for various applications. While standard techniques like NMR, IR, and mass spectrometry are routinely used, advanced methods are providing deeper insights into the structural nuances of these molecules.
X-ray crystallography plays a vital role in unambiguously determining the three-dimensional structure of morpholine derivatives, including the conformation of the morpholine ring and the stereochemistry of its substituents. This technique is invaluable for validating the outcomes of asymmetric synthesis and for studying intermolecular interactions in the solid state.
Chiral chromatography techniques are indispensable for the separation and quantification of enantiomers of chiral morpholines like 3-Ethylmorpholine. The development of new chiral stationary phases continues to improve the resolution and efficiency of these separations.
Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. DFT calculations can provide insights into reaction mechanisms, predict spectroscopic properties, and help to understand the conformational preferences of flexible molecules like substituted morpholines. nih.gov
Integration into Supramolecular Assemblies and Advanced Chemical Materials
In the field of crystal engineering, the morpholine ring can be used to direct the formation of specific crystal packing arrangements through hydrogen bonding and other non-covalent interactions. This could lead to the development of new crystalline materials with tailored properties, such as specific solubility profiles or solid-state reactivity.
The incorporation of morpholine derivatives into polymers can impart desirable properties, such as improved thermal stability or altered solubility. e3s-conferences.org Morpholine-containing polymers have potential applications as, for example, coatings, and in drug delivery systems.
While the direct integration of 3-Ethylmorpholine hydrochloride into such advanced materials has not been extensively reported, the general principles of supramolecular chemistry and materials science provide a roadmap for its potential use. Future research could explore the use of this compound as a component in co-crystals, metal-organic frameworks, or functional polymers.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and purifying 3-Ethylmorpholine hydrochloride?
- Methodological Answer : The synthesis typically involves reacting 3-Ethylmorpholine with hydrochloric acid under controlled conditions. For purification, recrystallization from ethanol or aqueous ethanol is commonly used to achieve >95% purity. Key parameters include maintaining a pH <2 during acidification and using vacuum drying to remove residual solvents .
Q. What are the critical physical properties of this compound relevant to experimental design?
- Key Properties :
- Molecular weight: 151.63 g/mol
- Boiling point: 156–158°C
- Density: 0.955 g/cm³
- Refractive index: 1.4519
Q. How should researchers handle solubility challenges and storage of this compound?
- Protocol :
- Solubility: Freely soluble in water and methanol due to the hydrochloride salt form; sparingly soluble in non-polar solvents like diethyl ether.
- Storage: Store at room temperature in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles to prevent decomposition .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Techniques :
- HPLC : Use C18 columns with UV detection (λ = 210–230 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v).
- Titrimetry : Back-titration with NaOH for chloride content validation.
- Spectroscopy : FT-IR for functional group confirmation (e.g., N–H stretch at ~2500 cm⁻¹) .
Advanced Research Questions
Q. How can enantiomeric separation of (R)- and (S)-3-Ethylmorpholine hydrochloride be achieved?
- Method : Use chiral chromatography with a Chiralpak® AD-H column (250 mm × 4.6 mm, 5 µm). Mobile phase: hexane/isopropanol (80:20) with 0.1% diethylamine. Retention times differ by ~2.5 minutes for enantiomers .
Q. What reaction mechanisms dominate when this compound undergoes oxidation or substitution?
- Oxidation : With KMnO₄ in acidic conditions, the ethyl group oxidizes to a carboxylic acid, forming 3-carboxymorpholine hydrochloride.
- Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in DMF to replace the ethyl group. Monitor by TLC (silica gel, ethyl acetate/methanol 9:1) .
Q. How does thermal and pH stability impact experimental outcomes?
- Stability Data :
- Thermal : Decomposition begins at >160°C; avoid prolonged heating above 100°C.
- pH : Stable in acidic conditions (pH 2–4); degrades in alkaline media (pH >8) via morpholine ring opening. Pre-formulation studies should include accelerated stability testing at 40°C/75% RH .
Q. What role does this compound play in drug development workflows?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
